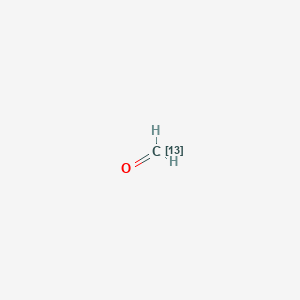

Formaldehyde-13C solution

Übersicht

Beschreibung

Formaldehyde-13C solution is an isotopically labeled formaldehyde which is used in a variety of scientific applications. It has been used in a wide range of fields including chemistry, biochemistry, and biology. This compound has been used to study the metabolism of formaldehyde in cells, to investigate the function of enzymes involved in formaldehyde metabolism, and to measure the rates of metabolic processes.

Wissenschaftliche Forschungsanwendungen

Quantitative NMR Spectroscopy in Liquid Mixtures

Maiwald et al. (2003) utilized quantitative 13C NMR spectroscopy to investigate chemical equilibria in ternary liquid mixtures of formaldehyde, water, and methanol at varying temperatures. This study offered insights into the species distribution in such mixtures, which are significant in industrial applications (Maiwald et al., 2003).

Polycondensation in Deep Eutectic Solvents

Gutiérrez et al. (2010) explored the use of deep eutectic solvents for resorcinol-formaldehyde polycondensation. Solid 13C NMR spectroscopy demonstrated that the presence of water in these solvents favored the polycondensation process compared to regular aqueous conditions (Gutiérrez et al., 2010).

Equilibrium Speciation in Formaldehyde Solutions

Gaca et al. (2014) employed 13C and 1H NMR spectroscopy to study equilibrium speciation in formaldehyde-methanol-water solutions. Their work provided quantitative equilibrium models for formaldehyde polymerization systems, essential for the rational design of such systems (Gaca et al., 2014).

Isotopic Analysis of Atmospheric Formaldehyde

Rice and Quay (2006) developed a method using gas chromatography-isotope ratio mass spectrometry for analyzing the carbon and hydrogen isotopic composition of atmospheric formaldehyde. This method enhances understanding of formaldehyde's role in the atmosphere and its potential sources (Rice & Quay, 2006).

Chemical Equilibria in Formaldehyde, Water, and Butynediol Solutions

Berje et al. (2017) studied formaldehyde's oligomerization in liquid mixtures with water and butynediol, using 1H- and 13C-NMR spectra. Their findings contribute to the understanding of formaldehyde's behavior in complex multicomponent systems (Berje et al., 2017).

Photochemical Production of Ambient Formaldehyde

Guo and Chen (2013) provided 13C isotope evidence for the photochemical production of formaldehyde in the atmosphere. Their study enhances the understanding of formaldehyde's role in air pollution and its formation process (Guo & Chen, 2013).

Methanol Conversion to Hydrocarbons Involving Formaldehyde

Liu et al. (2019) demonstrated the critical role of formaldehyde in the catalytic conversion of methanol to olefins, using 13C-labeled formaldehyde. This insight is vital for optimizing methanol-to-olefins conversion processes (Liu et al., 2019).

Formaldehyde Crosslinking in Chromatin Complexes

Hoffman et al. (2015) discussed the use of formaldehyde for probing macromolecular structures, particularly in studying chromatin complexes. This application is crucial in biochemical research for understanding protein-DNA interactions and chromatin structure (Hoffman et al., 2015).

Wirkmechanismus

Target of Action

It’s worth noting that formaldehyde, a close relative of (113c)methanone, is known to interact with various biological macromolecules, including proteins and nucleic acids . It forms cross-links between these molecules, altering their structure and function .

Mode of Action

Formaldehyde, a related compound, is known to form methylene bridges between biological macromolecules, leading to structural and functional changes

Biochemical Pathways

For instance, it can inhibit DNA replication and RNA transcription, disrupt protein function, and induce cell death

Pharmacokinetics

Formaldehyde, a related compound, is known to be rapidly absorbed and distributed throughout the body, metabolized mainly in the liver, and excreted via the lungs and urine . The impact of these properties on the bioavailability of (113C)methanone is currently unknown and would require further investigation.

Result of Action

Formaldehyde, a related compound, is known to cause various cellular and molecular changes, including dna and protein cross-linking, cell cycle arrest, and apoptosis

Safety and Hazards

Zukünftige Richtungen

The study of Formaldehyde-13C and its reactions continues to be an active area of research. Recent studies have focused on its equilibrium speciation in formaldehyde-methanol-water solutions , its role in the hydroformylation process , and its reactions in the formation of poly (oxymethylene) glycol .

Biochemische Analyse

Biochemical Properties

Formaldehyde-13C solution participates in various biochemical reactions. It is primarily oxidized to formate in the body, which can then enter the one-carbon pool and participate in the synthesis of nucleotides and amino acids . It interacts with various enzymes such as alcohol oxidase (AOX), formaldehyde dehydrogenase (FLD), S-hydroxymethyl glutathione hydrolase (FGH), and formate dehydrogenase (FDH) during these processes .

Cellular Effects

This compound has significant effects on cellular processes. It can cause DNA-protein crosslinks and oxidative lesions . It also influences cell function by causing replication stress, single-strand breaks (SSB), and double-strand breaks (DSB) in DNA .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to formate, which then enters the one-carbon metabolic pathway . It can bind to DNA and proteins, forming crosslinks that can lead to DNA damage and affect gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it can cause immediate irritation and damage to the lining of the nose and throat in animal studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, at 2.5 and 5 kg/ton of formaldehyde (37% solution), no adverse effects were reported in broilers and cockerels. Feeding poultry 10 kg of formaldehyde/ton depressed feed intake, reduced body weight gain, and caused ulceration of the crop/gastrointestinal tract .

Metabolic Pathways

This compound is involved in the one-carbon metabolic pathway. It is oxidized to formate, which can then be used in the synthesis of nucleotides and amino acids .

Subcellular Localization

Given its role in one-carbon metabolism, it is likely to be found in the cytosol where these reactions occur .

Eigenschaften

IUPAC Name |

(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O/c1-2/h1H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSSNUMVMOOMR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89277-65-6 | |

| Record name | Formaldehyde-13C, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89277-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

31.019 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3228-27-1 | |

| Record name | 3228-27-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

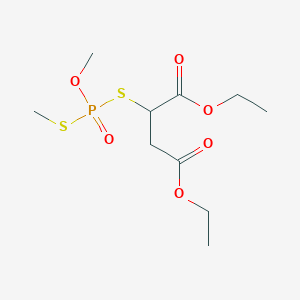

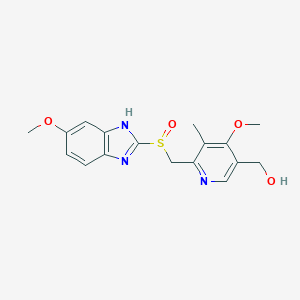

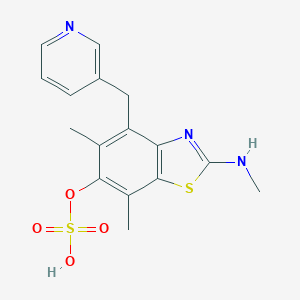

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)

![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)